molecular formula C8H18N2O2 B131509 N-Boc-N-methylethylenediamine CAS No. 121492-06-6

N-Boc-N-methylethylenediamine

Cat. No. B131509
M. Wt: 174.24 g/mol
InChI Key: QYJVBVKFXDHFPQ-UHFFFAOYSA-N
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Description

N-Boc-N-methylethylenediamine is a chemical compound that is derived from ethylenediamine where one of the amine groups has been methylated and the other has been protected with a tert-butoxycarbonyl (Boc) group. This compound is of interest in the field of organic chemistry due to its utility in the synthesis of various chemical structures, particularly in the preparation of peptides and other complex molecules.

Synthesis Analysis

The synthesis of N-Boc-N-methylethylenediamine derivatives has been reported in several studies. For instance, a method for the selective mono-Boc protection of N-methylethylenediamine has been developed, yielding N1-Methyl-N2-t-butoxycarbonylethylenediamine with a total yield of 70.9% . Another derivative, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, was synthesized from L-homoserine with an overall yield of 35%, demonstrating the feasibility of incorporating such derivatives into peptides .

Molecular Structure Analysis

While the specific molecular structure of N-Boc-N-methylethylenediamine is not directly discussed in the provided papers, the structure of related compounds such as methylamine-borane complexes has been investigated using techniques like gas-phase electron diffraction and quantum chemical calculations . These studies provide insights into the molecular geometry and intermolecular interactions of similar compounds, which can be extrapolated to understand the structural aspects of N-Boc-N-methylethylenediamine.

Chemical Reactions Analysis

N-Boc-N-methylethylenediamine and its derivatives are versatile intermediates in chemical synthesis. For example, the tri-negative anion of a related compound, N′-methylethylenediamine-N,N,N′-triacetic acid, forms stable complexes with metal ions such as copper and calcium . This indicates that N-Boc-N-methylethylenediamine could potentially be used to form stable complexes with metals, which is valuable in the field of coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-N-methylethylenediamine derivatives can be inferred from related compounds. For instance, N′-methylethylenediamine-N,N,N′-triacetic acid has a melting point range of 204-206°C and pKa values of approximately 2.5, 5.4, and 10.3 . These properties are important for understanding the behavior of these compounds under different conditions and for their application in various chemical reactions.

Safety And Hazards

N-Boc-N-methylethylenediamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJVBVKFXDHFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923823
Record name tert-Butyl (2-aminoethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-methylethylenediamine

CAS RN

121492-06-6
Record name tert-Butyl (2-aminoethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(2-aminoethyl)-N-methyl-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl(methyl)[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate (1 g) in methanol (10 ml) in an ice bath was added aqueous 10% potassium carbonate (5 ml). After addition, the reaction mixture was warmed to room temperature and stirring was continued for additional 20 hr. The reaction mixture was concentrated and the residue was dissolved in ethyl acetate. The insoluble material was removed by filtration and the filtrate was concentrated to obtain the titled compound (451 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester (1.04 g, 3.85 mmol) in methanol (60 mL) was added 1 M aqueous lithium hydroxide (34 mL, 34.00 mmol). The mixture was stirred at room temperature overnight. It was then concentrated and ethyl acetate (50 mL) was added. The precipitate was filtered off and the filtrate concentrated to give 120 mg (18%) of (2-amino-ethyl)-methyl-carbamic acid tert-butyl ester. 1H-NMR (250 MHz, CDCl3) δ 3.22 (t, J=6.5 Hz, 2H), 2.72-2.86 (m, 5H), 1.36 (s, 9H).
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
FMH de Groot, LWA van Berkom… - Journal of Medicinal …, 2000 - ACS Publications
… Protected tripeptide 13 was reacted with N-Boc-N-methylethylenediamine (16) to yield compound 20. The Boc-substituted amine was then deprotected and reacted with activated …
Number of citations: 179 pubs.acs.org
J Lv, Z Yang, C Wang, J Duan, L Ren, G Rong… - Journal of Controlled …, 2023 - Elsevier
… Acryloyl chloride (0.624 g, 6.9 mmol in 5 mL DCM) was added dropwise to a cool solution of N-Boc-N-methylethylenediamine (1 g, 5.75 mmol) and triethylamine (0.697 g, 6.9 mmol) in …
Number of citations: 2 www.sciencedirect.com
L Stern, R Perry, P Ofek, A Many, D Shabat… - Bioconjugate …, 2009 - ACS Publications
Chemotherapeutic treatment of neoplastic diseases is often restricted by adverse systemic toxicity, which limits the dose of drug that can be administered, or by the appearance of drug …
Number of citations: 145 pubs.acs.org
J Lu, Q Wang, Z Wang, J Liu, Y Guo, C Pan, X Li… - European Journal of …, 2022 - Elsevier
… First, the key Compound 3 was prepared from Compound 1 and N-Boc-N-methylethylenediamine by using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) and 1-…
Number of citations: 2 www.sciencedirect.com
SY Wong, D Putnam - Bioconjugate chemistry, 2007 - ACS Publications
Combinatorial polymer libraries have recently gained popularity for the development of novel materials for a variety of biomedical applications including non-viral gene delivery systems …
Number of citations: 63 pubs.acs.org
AP Krapcho, E Menta, A Oliva… - Journal of medicinal …, 1998 - ACS Publications
… Treatment of 14 with commercially available (2-hydroxyethyl)hydrazine led to 15a which on reaction with N,N-dimethylethylenediamine or N-BOC-N-methylethylenediamine led to 12hh …
Number of citations: 83 pubs.acs.org
Z Zhang, Z Guo, X Xu, D Cao, H Yang, Y Li… - Journal of Medicinal …, 2021 - ACS Publications
… A suspension of 3-bromobenzaldehyde 52 (3.70 g, 20.0 mmol) and N-Boc-N-methylethylenediamine 53 (3.48 g, 20 mmol) in methanol (50 mL) was treated with acetic acid (4.8 g, 80 …
Number of citations: 12 pubs.acs.org
W Han, Y Yang, F Yu, Q Li, A Liu, W Xu, J Li… - Bioorganic & Medicinal …, 2023 - Elsevier
… Compound 26b was prepared from 24 and N-Boc-N-methylethylenediamine. Yellow solid (Yield 31 %). Mp: 206-210℃; 1 H NMR (300 MHz, D 2 O) δ 7.99 (d, J = 16.5 Hz, 1H), 7.76 (d, J …
Number of citations: 3 www.sciencedirect.com
G Giannini, T Brunetti, G Battistuzzi, D Alloatti… - Bioorganic & medicinal …, 2012 - Elsevier
… N-Boc-N-methylethylenediamine (87 μL, 0.49 mmol) was then added and the reaction mixture was stirred at 55 C for 14 h. The reaction mixture was diluted with DCM and washed with …
Number of citations: 14 www.sciencedirect.com
MT Rahman, AM Decker, TL Langston… - Journal of medicinal …, 2020 - ACS Publications
Increasing evidence implicates the orphan G protein-coupled receptor 88 (GPR88) in a number of striatal-associated disorders. In this study, we report the design and synthesis of a …
Number of citations: 10 pubs.acs.org

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